molecular formula C24H24N4O3S2 B2691507 N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 361167-59-1

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2691507
CAS No.: 361167-59-1
M. Wt: 480.6
InChI Key: RYVHPCDNNUUDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H24N4O3S2 and its molecular weight is 480.6. The purity is usually 95%.
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Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C19_{19}H22_{22}N4_{4}O2_{2}S, with a molecular weight of approximately 366.47 g/mol. The structure features a thiazole ring, a sulfonamide moiety, and a cyanophenyl group, which are significant for its biological interactions.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of thiazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively.

CompoundCell LineIC50_{50} (µM)
Thiazole Derivative 1MDA-MB-23112.5
Thiazole Derivative 2HT-298.7
This compound A54910.2

The IC50_{50} values suggest that the compound has promising anticancer activity against lung cancer cells (A549), indicating its potential as a therapeutic agent in oncology .

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific enzymes related to tumor growth. Research indicates that thiazole derivatives can modulate the tumor microenvironment by altering pH levels and inhibiting carbonic anhydrases (CAs), particularly CA IX, which is associated with tumor progression.

Inhibition studies showed that the IC50_{50} values for CA IX ranged from 29.0 to 1082.0 nM across various derivatives, highlighting the compound's potential to selectively target tumor-associated isoforms .

Study 1: Antitumor Efficacy in Vivo

In a recent in vivo study involving xenograft models of human cancer, this compound was administered to mice with established tumors. The treatment resulted in significant tumor regression compared to control groups receiving placebo treatments.

Study 2: Synergistic Effects with Other Agents

Another investigation assessed the synergistic effects of this compound when combined with standard chemotherapy agents like cisplatin. The combination therapy showed enhanced efficacy in reducing tumor size and improving survival rates in treated mice compared to those treated with single agents alone.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S2/c1-16-11-17(2)14-28(13-16)33(30,31)21-9-7-20(8-10-21)23(29)27-24-26-22(15-32-24)19-5-3-18(12-25)4-6-19/h3-10,15-17H,11,13-14H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVHPCDNNUUDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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